

An In-depth Technical Guide to the Spectroscopic Data of 4-Methoxycinnamitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxycinnamitrile

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This guide provides a comprehensive overview of the spectroscopic data for **4-Methoxycinnamitrile**, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data Summary

The spectroscopic data for **4-Methoxycinnamitrile** is summarized in the tables below. This information is crucial for the structural elucidation and characterization of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of a mixture of cis and trans **4-Methoxycinnamitrile** provides key insights into the proton environments within the molecule. The data presented here is for the compound dissolved in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.42	d	8.8	2H, Aromatic protons ortho to the methoxy group
6.91	d	8.8	2H, Aromatic protons meta to the methoxy group
7.29	d	16.6	1H, Vinylic proton α to the benzene ring (trans isomer)
5.83	d	16.6	1H, Vinylic proton β to the benzene ring (trans isomer)
3.84	s	-	3H, Methoxy group protons

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹³C NMR data for **4-Methoxycinnamitrile** is not readily available in the public domain. However, for illustrative purposes, the ¹³C NMR data for a structurally similar compound, methyl 4-methoxycinnamate, is presented below.^[1] This can provide an approximation of the expected chemical shifts for the carbon atoms in the aromatic ring and the methoxy group.

Chemical Shift (δ) ppm	Assignment (for Methyl 4-methoxycinnamate)
167.7	Carbonyl carbon
161.4	Aromatic carbon attached to the methoxy group
144.5	Vinylic carbon β to the aromatic ring
129.7	Aromatic carbons ortho to the methoxy group
127.1	Aromatic carbon attached to the vinylic group
115.3	Vinylic carbon α to the aromatic ring
114.3	Aromatic carbons meta to the methoxy group
55.3	Methoxy carbon
51.6	Methyl ester carbon

For general reference, typical ^{13}C NMR chemical shift ranges for various functional groups are widely available.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **4-Methoxycinnamitrile** displays characteristic absorption bands corresponding to its functional groups.[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2218	Strong	C≡N stretch (nitrile)
1605	Strong	C=C stretch (aromatic)
1512	Strong	C=C stretch (aromatic)
1258	Strong	C-O stretch (aryl ether)
1178	Strong	C-H in-plane bend (aromatic)
1030	Medium	C-O stretch (aryl ether)
835	Strong	C-H out-of-plane bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

The mass spectrum of **4-Methoxycinnamionitrile** obtained by electron ionization (EI) shows a molecular ion peak and several characteristic fragment ions.[5]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
159	100	[M] ⁺ (Molecular ion)
158	85	[M-H] ⁺
144	50	[M-CH ₃] ⁺
116	45	[M-CH ₃ -CO] ⁺ or [M-C ₂ H ₃ O] ⁺
89	30	[C ₇ H ₅ O] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like **4-Methoxycinnamionitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified **4-Methoxycinnamitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a 400 MHz or higher field instrument. For ¹³C NMR, a higher number of scans is usually required due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **4-Methoxycinnamitrile**, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone), depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. For gas-phase IR, the sample is introduced into a gas cell.
- **Data Acquisition:** The sample is placed in the IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the spectrum of the sample is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- **Data Processing:** The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

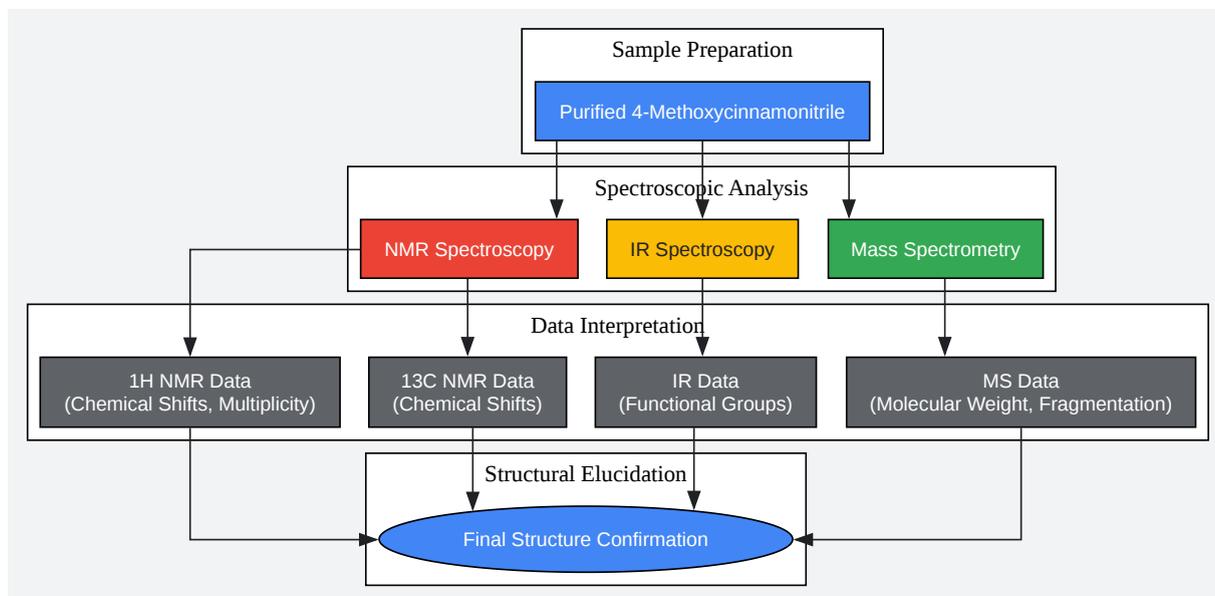
Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer. For a volatile compound, this can be done via a heated probe or by gas chromatography (GC-MS).

- Ionization: The sample molecules are ionized. A common method for relatively small organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Methoxycinnamionitrile**.



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A logical workflow for the spectroscopic analysis of **4-Methoxycinnamitrile**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 4-Methoxycinnamitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077457#spectroscopic-data-for-4-methoxycinnamitrile-nmr-ir-ms]

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